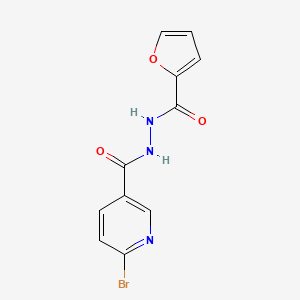
6-bromo-N'-(furan-2-carbonyl)pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N’-(furan-2-carbonyl)pyridine-3-carbohydrazide is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a furan-2-carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N’-(furan-2-carbonyl)pyridine-3-carbohydrazide typically involves the reaction of 6-bromopyridine-3-carbohydrazide with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 6-bromo-N’-(furan-2-carbonyl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-bromo-N’-(furan-2-carbonyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Condensation reactions: The carbohydrazide group can react with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst (e.g., acetic acid) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Condensation reactions: Hydrazones or hydrazides.
Oxidation: Furanones.
Reduction: Dihydrofurans.
科学研究应用
6-bromo-N’-(furan-2-carbonyl)pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed as a probe to study enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 6-bromo-N’-(furan-2-carbonyl)pyridine-3-carbohydrazide depends on its application:
Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with DNA or inhibiting key enzymes involved in cell proliferation.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase.
相似化合物的比较
Similar Compounds
6-chloro-N’-(furan-2-carbonyl)pyridine-3-carbohydrazide: Similar structure but with a chlorine atom instead of bromine.
6-bromo-N’-(thiophene-2-carbonyl)pyridine-3-carbohydrazide: Similar structure but with a thiophene ring instead of a furan ring.
6-bromo-N’-(pyridine-2-carbonyl)pyridine-3-carbohydrazide: Similar structure but with a pyridine-2-carbonyl group instead of furan-2-carbonyl.
Uniqueness
6-bromo-N’-(furan-2-carbonyl)pyridine-3-carbohydrazide is unique due to the presence of both a bromine atom and a furan-2-carbonyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
6-bromo-N'-(furan-2-carbonyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-9-4-3-7(6-13-9)10(16)14-15-11(17)8-2-1-5-18-8/h1-6H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHBECIANKFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













